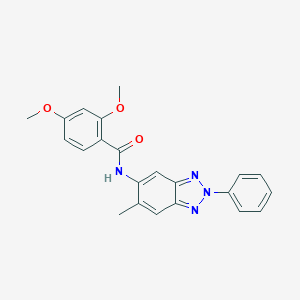
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, commonly known as BTT-1023, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is known to have a high affinity for the CD40 receptor, which is a key regulator of the immune system.
科学的研究の応用
BTT-1023 has been studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and transplant rejection. One of the key mechanisms of action of BTT-1023 is its ability to inhibit the CD40 receptor, which is involved in the activation of immune cells. By blocking this receptor, BTT-1023 has the potential to modulate the immune response and prevent the development of autoimmune disorders.
作用機序
BTT-1023 has been shown to bind to the CD40 receptor with high affinity, thereby blocking the interaction between CD40 and its ligand. This prevents the activation of immune cells and the subsequent production of pro-inflammatory cytokines. Additionally, BTT-1023 has been shown to induce regulatory T cells, which are important for maintaining immune tolerance.
Biochemical and Physiological Effects:
BTT-1023 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTT-1023 can inhibit the activation of immune cells and the production of pro-inflammatory cytokines. In vivo studies have shown that BTT-1023 can prevent the development of autoimmune disorders and reduce the severity of symptoms in animal models of disease.
実験室実験の利点と制限
One of the advantages of BTT-1023 is its high affinity for the CD40 receptor, which makes it a potent inhibitor of immune cell activation. Additionally, BTT-1023 has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of BTT-1023 is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several potential future directions for the study of BTT-1023. One area of interest is the development of more potent and selective CD40 inhibitors. Additionally, BTT-1023 may have potential applications in the treatment of cancer, as CD40 is known to be overexpressed in many types of cancer. Finally, further studies are needed to determine the optimal dosing and administration of BTT-1023 for therapeutic use.
Conclusion:
In conclusion, BTT-1023 is a promising small molecule inhibitor with potential therapeutic applications in a variety of diseases. Its ability to inhibit the CD40 receptor and modulate the immune response makes it an attractive candidate for the treatment of autoimmune disorders, cancer, and transplant rejection. Further studies are needed to fully elucidate its mechanism of action and determine its optimal use in therapeutic settings.
合成法
The synthesis of BTT-1023 involves the reaction of 2,4-dimethoxybenzoyl chloride with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield BTT-1023 as a white solid.
特性
分子式 |
C22H20N4O3 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2,4-dimethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-11-19-20(25-26(24-19)15-7-5-4-6-8-15)13-18(14)23-22(27)17-10-9-16(28-2)12-21(17)29-3/h4-13H,1-3H3,(H,23,27) |
InChIキー |
RGVUSCDUZDWMEO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243644.png)
![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)
![2,2-diphenyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B243647.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B243648.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)